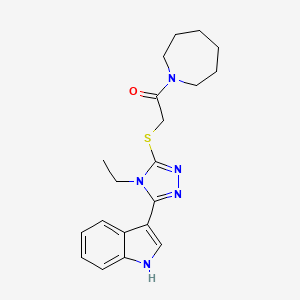![molecular formula C19H17N3O3S2 B2765970 4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-44-9](/img/structure/B2765970.png)
4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide” is a solid substance with a molecular weight of 363.44 . The IUPAC name for this compound is 8-methyl-N’-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17N3O2S/c1-12-7-9-13(10-8-12)18(24)21-22-19(25)17-11-15-14-5-3-4-6-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
UV Protection and Antimicrobial Properties
A study by Mohamed et al. (2020) focused on thiazole azodyes containing sulfonamide moieties for UV protection and antimicrobial applications on cotton fabrics. These compounds were designed and synthesized to enhance cotton fabric's dyeability, UV protection, and antibacterial properties, indicating potential applications in textile finishing and protective clothing (Mohamed, B. F. Abdel-Wahab, & H. Fahmy, 2020).
Enzyme Inhibition for Therapeutic Applications
Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors for human carbonic anhydrase isozymes, revealing low nanomolar activity against specific isoforms. This suggests potential therapeutic applications, particularly in targeting tumor-associated isoforms for cancer therapy (Alafeefy et al., 2015).
Anticancer Activity
Kumar et al. (2015) discussed the microwave-assisted synthesis of benzenesulfonohydrazide hybrid molecules, evaluating them for anticancer activity against various human cancer cell lines. Compounds exhibiting significant activity suggest the structural potential of sulfonohydrazide derivatives in developing new anticancer agents (Kumar et al., 2015).
Corrosion Inhibition
Ichchou et al. (2019) explored the use of aromatic sulfonohydrazides as corrosion inhibitors for carbon steel in acidic media, demonstrating these compounds' effectiveness in protecting industrial materials. This indicates potential applications in materials science, particularly in enhancing the durability of metals in corrosive environments (Ichchou et al., 2019).
Heavy Metal Ion Detection
Rahman et al. (2020) developed ligands based on benzenesulfonohydrazide derivatives for detecting carcinogenic lead, showcasing their utility in environmental monitoring and public health by providing a means to detect toxic substances in natural samples (Rahman et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylthieno[2,3-b]indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-7-9-13(10-8-12)27(24,25)21-20-18(23)17-11-15-14-5-3-4-6-16(14)22(2)19(15)26-17/h3-11,21H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUTOIVPANVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)
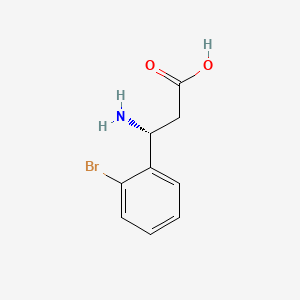
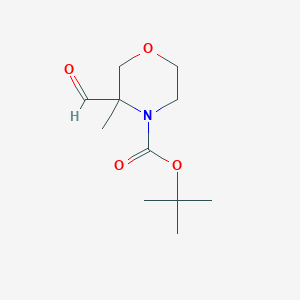
![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
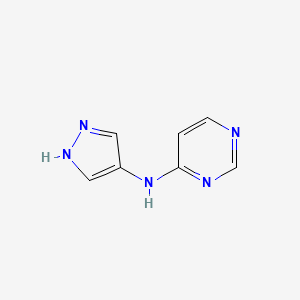
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
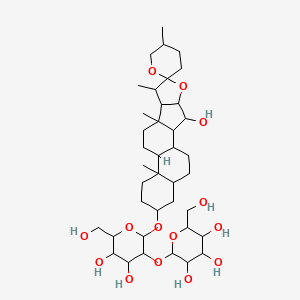
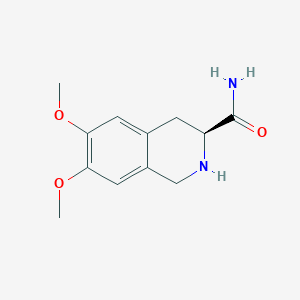
![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
